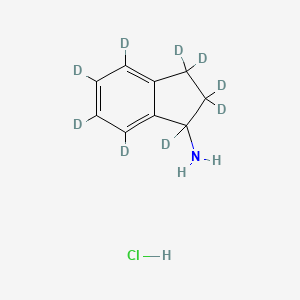
Antitumor agent-133
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitumor agent-133 is a bis-isatin derivative known for its potent antitumor properties. It exhibits significant activity against liver cancer cell lines Huh1 and Huh7, with IC50 values of 17.13 μM and 8.27 μM, respectively . This compound induces cell autophagy and inhibits tumor growth through the regulation of LC3BII, ATG5, and p62 proteins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-133 involves multiple steps, starting with the preparation of isatin derivatives. The key steps include:
Formation of Isatin Derivatives: Isatin derivatives are synthesized through the reaction of aniline with chloral hydrate and hydroxylamine, followed by cyclization.
Bis-Isatin Formation: The isatin derivatives are then reacted with appropriate reagents to form bis-isatin compounds.
Final Compound Formation: The bis-isatin derivatives undergo further reactions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
化学反応の分析
Types of Reactions
Antitumor agent-133 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents into the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting Agents: Various halides or nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with potentially different biological activities .
科学的研究の応用
Antitumor agent-133 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of bis-isatin derivatives.
Biology: Investigated for its ability to induce autophagy and regulate protein levels in cancer cells.
Medicine: Explored as a potential therapeutic agent for liver cancer and other types of tumors.
作用機序
The mechanism of action of Antitumor agent-133 involves the induction of cell autophagy and inhibition of tumor growth. This is achieved through the regulation of key proteins such as LC3BII, ATG5, and p62. These proteins play crucial roles in the autophagy pathway, which is a cellular process that degrades and recycles cellular components . By modulating these proteins, this compound can effectively inhibit the proliferation of cancer cells and induce cell death .
類似化合物との比較
Similar Compounds
Similar compounds to Antitumor agent-133 include other bis-isatin derivatives and aminosteroid derivatives such as RM-133. These compounds share structural similarities and exhibit antitumor activities .
Uniqueness
This compound is unique due to its specific mechanism of action involving the regulation of autophagy-related proteins. This sets it apart from other antitumor agents that may target different pathways or mechanisms .
Conclusion
This compound is a promising compound with significant potential in cancer research and therapy. Its unique mechanism of action and broad range of applications make it a valuable subject of study in the fields of chemistry, biology, medicine, and industry.
特性
分子式 |
C27H24Br2N4O8 |
|---|---|
分子量 |
692.3 g/mol |
IUPAC名 |
methyl 2,6-bis[[2-(5-bromo-2,3-dioxoindol-1-yl)acetyl]amino]hexanoate |
InChI |
InChI=1S/C27H24Br2N4O8/c1-41-27(40)18(31-22(35)13-33-20-8-6-15(29)11-17(20)24(37)26(33)39)4-2-3-9-30-21(34)12-32-19-7-5-14(28)10-16(19)23(36)25(32)38/h5-8,10-11,18H,2-4,9,12-13H2,1H3,(H,30,34)(H,31,35) |
InChIキー |
SJZFQXHVCPURII-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CCCCNC(=O)CN1C2=C(C=C(C=C2)Br)C(=O)C1=O)NC(=O)CN3C4=C(C=C(C=C4)Br)C(=O)C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


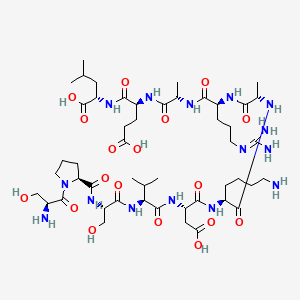
![3-[1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15135544.png)
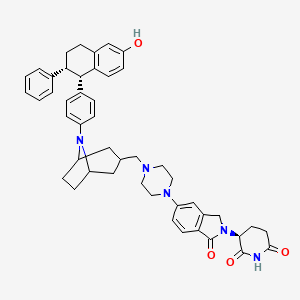

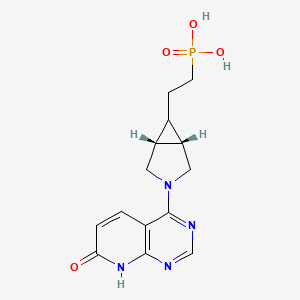
![2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine](/img/structure/B15135574.png)
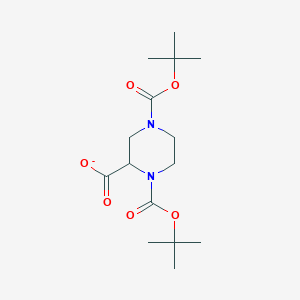
![1-[4-(4-Ethylpiperazin-1-yl)phenyl]-3-[6-(2-methoxyphenyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B15135590.png)

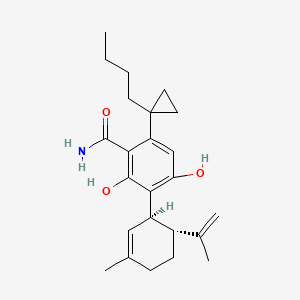
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione](/img/structure/B15135607.png)
